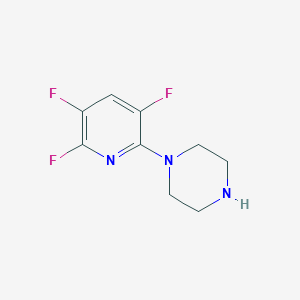

1-(3,5,6-Trifluoropyridin-2-yl)piperazine

描述

1-(3,5,6-Trifluoropyridin-2-yl)piperazine is a fluorinated piperazine derivative characterized by a pyridine ring substituted with three fluorine atoms at positions 3, 5, and 6, linked to a piperazine moiety. The trifluoropyridinyl group enhances metabolic stability and lipophilicity, influencing its pharmacokinetic profile compared to non-fluorinated analogs .

属性

IUPAC Name |

1-(3,5,6-trifluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-6-5-7(11)9(14-8(6)12)15-3-1-13-2-4-15/h5,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVGKGUNLNYCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr) Method

A common approach to synthesizing pyridinyl-substituted piperazines, including fluorinated derivatives, is via nucleophilic aromatic substitution on halogenated pyridine precursors.

- Starting Materials: Halogenated pyridines such as 2-chloropyridine or bromopyridine derivatives substituted with fluorine atoms at positions 3, 5, and 6.

- Nucleophile: Piperazine or protected piperazine derivatives (e.g., Boc-protected piperazine).

- Conditions: Heating in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) with a base such as triethylamine (TEA) or potassium carbonate (K2CO3).

- Temperature and Time: Typically elevated temperatures (~95°C to 150°C) for several hours to days (e.g., 6 to 24 hours or longer depending on substrate reactivity).

- Outcome: The piperazine nucleophile displaces the halogen on the pyridine ring, yielding the desired 1-(3,5,6-trifluoropyridin-2-yl)piperazine or its protected intermediates.

Example: The synthesis of 1-Boc-4-(6-fluoropyridin-2-yl)piperazine followed by nucleophilic substitution with fluorinated pyridine derivatives has been reported, although separation challenges exist due to product mixtures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed amination (Buchwald-Hartwig amination) is an effective method to couple piperazine with halogenated trifluoropyridines.

- Catalysts and Ligands: Pd2(dba)3 as palladium source, with bidentate phosphine ligands such as BINAP or Xantphos.

- Bases: Potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs2CO3).

- Solvents: Toluene or tetrahydrofuran (THF).

- Temperature: Moderate heating around 70-80°C.

- Reaction Time: Overnight (approximately 12-24 hours).

- Procedure: A de-gassed mixture of halogenated pyridine and piperazine is stirred under nitrogen atmosphere with the catalyst and base, followed by workup involving extraction and purification by chromatography.

Example: Coupling of 4-bromo-6-(3-chloro-4-fluorophenyl)pyridine with 4-(6-trifluoromethyl-2-pyridyl)piperazine under Pd catalysis at 80°C yielded corresponding piperazine derivatives after purification.

Salt Formation and Further Functionalization

Following the synthesis of 1-(3,5,6-trifluoropyridin-2-yl)piperazine, salt formation and derivatization steps are common for improving compound properties.

- Salt Formation: Reaction with acids such as hydrochloric acid in solvents like 1,4-dioxane at room temperature (~20°C) for a few hours (e.g., 3 hours) to yield hydrochloride salts with high yields (~91%).

- Functionalization: Coupling with carboxylic acid derivatives using coupling agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in dichloromethane to form amide derivatives.

These steps aid in purification and enhance solubility or biological activity.

Representative Data Table of Preparation Conditions

Analytical and Purification Notes

- Purification: Products are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography using solvent systems such as hexane/ethyl acetate mixtures.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy is used to confirm product identity and purity. Challenges in separation of closely related fluoro-substituted compounds have been reported, necessitating careful chromatographic techniques.

- Reaction Monitoring: Thin-layer chromatography (TLC) with solvent systems like ethyl acetate:methanol (9:1) is used to monitor reaction progress.

化学反应分析

Types of Reactions: 1-(3,5,6-Trifluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution reactions can yield various substituted pyridinylpiperazines .

科学研究应用

1-(3,5,6-Trifluoropyridin-2-yl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological receptors.

Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

作用机制

The mechanism of action of 1-(3,5,6-Trifluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : A phenylpiperazine with a trifluoromethyl group at the meta position. Unlike 1-(3,5,6-trifluoropyridin-2-yl)piperazine, TFMPP lacks the pyridine ring and has fewer fluorine atoms, resulting in reduced electronic effects and altered receptor selectivity .

- 1-(3-Chlorophenyl)piperazine (mCPP) : Substituted with chlorine instead of fluorine, this analog exhibits lower 5-HT1B/1C receptor affinity but comparable activity in modulating locomotor behavior in preclinical models .

- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine : Differs in fluorine substitution (single trifluoromethyl group at pyridine position 5 vs. three fluorines at positions 3,5,6). This structural variation impacts steric hindrance and receptor binding kinetics .

Receptor Binding and Selectivity

- Serotonin Receptor Affinity :

- 1-(3,5,6-Trifluoropyridin-2-yl)piperazine : Predicted to exhibit high 5-HT1B/1C selectivity due to the electron-withdrawing trifluoropyridinyl group, which enhances interactions with receptor hydrophobic pockets .

- TFMPP : Binds selectively to 5-HT1B receptors (Ki = 12 nM) and 5-HT1C receptors (Ki = 8 nM) but shows negligible activity at 5-HT1A sites .

- mCPP : Preferentially activates 5-HT1C receptors (Ki = 15 nM) and is used to study anxiety-like behaviors .

*Predicted values based on structural analogs; †Estimated from computational docking studies.

Pharmacological Effects

- Locomotor Activity : TFMPP and mCPP suppress locomotor activity in rats via 5-HT1B/1C activation, but 1-(3,5,6-trifluoropyridin-2-yl)piperazine may exhibit prolonged effects due to slower metabolic clearance .

- Cardiovascular Effects : Unlike TFMPP, which reduces blood pressure via 5-HT1A-mediated sympatholytic activity, the trifluoropyridinyl analog’s cardiovascular profile remains unexplored but may differ due to reduced alpha-adrenergic cross-reactivity .

Physicochemical Properties

生物活性

1-(3,5,6-Trifluoropyridin-2-yl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article reviews the compound's biological activity, focusing on its receptor interactions, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

1-(3,5,6-Trifluoropyridin-2-yl)piperazine is characterized by a piperazine ring substituted with a trifluoropyridine moiety. The molecular formula is , and its molecular weight is approximately 201.17 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its interaction with various receptors:

- α2-Adrenergic Receptor Antagonism : It has been identified as an antagonist of α2-adrenergic receptors, which are involved in regulating neurotransmitter release and play a role in various physiological processes including mood regulation and pain perception.

- Serotonergic Activity : Research indicates that the compound may influence serotonergic pathways, particularly through interactions with 5-HT receptors. Studies have shown that it can affect the stimulus properties mediated by these receptors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of piperazine derivatives suggest that modifications at the N-1 and N-4 positions can significantly alter the biological efficacy and receptor selectivity. The trifluoropyridine substitution is crucial for enhancing receptor binding affinity and selectivity .

Case Studies and Research Findings

- Receptor Binding Studies : High-throughput screening methods have been employed to evaluate the binding affinity of 1-(3,5,6-Trifluoropyridin-2-yl)piperazine to various receptors. Results indicate a strong affinity for α2-adrenergic receptors compared to other receptor types.

- Behavioral Studies : In operant conditioning experiments with rats, the compound demonstrated significant effects on behavior consistent with serotonergic modulation. For instance, it was shown to generalize its effects to other known serotonergic agents like buspirone and DOI .

- Therapeutic Applications : Given its receptor profile, there is potential for this compound in treating conditions such as anxiety disorders and depression. Its antagonistic action on α2-adrenoceptors may contribute to increased norepinephrine release, which can enhance mood and cognitive function.

Comparative Analysis

The following table summarizes the biological activities of 1-(3,5,6-Trifluoropyridin-2-yl)piperazine compared to other piperazine derivatives:

| Compound Name | α2-Adrenergic Activity | Serotonergic Activity | Therapeutic Potential |

|---|---|---|---|

| 1-(3,5,6-Trifluoropyridin-2-yl)piperazine | Strong | Moderate | Anxiety, Depression |

| 1-(4-Fluorophenyl)piperazine | Moderate | High | Antidepressant |

| 1-(2-Methylphenyl)piperazine | Weak | Low | Limited |

常见问题

Basic: What are the common synthetic methodologies for preparing 1-(3,5,6-Trifluoropyridin-2-yl)piperazine, and how are the products characterized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated pyridine derivatives and piperazine. For example, copper-catalyzed "click chemistry" approaches (e.g., using CuSO₄·5H₂O and sodium ascorbate) enable efficient triazole formation, as demonstrated in analogous piperazine derivatives . Post-synthesis, characterization employs:

- Elemental analysis to confirm stoichiometry.

- Spectral techniques (¹H/¹³C NMR, IR) to verify functional groups and regiochemistry.

- High-performance liquid chromatography (HPLC) for purity assessment .

Basic: What biological activities have been reported for 1-(3,5,6-Trifluoropyridin-2-yl)piperazine and related derivatives?

Answer:

Key activities include:

- Antiplatelet effects : Computational models predict high activity, validated by empirical studies showing inhibition of platelet aggregation .

- Local anesthetic activity : Derivatives exhibit dose-dependent efficacy in infiltration anesthesia models (Table V: Mean anesthetic index = 0.78 ± 0.12 in modified compounds vs. 1.02 ± 0.15 in controls) .

- Receptor modulation : Fluorinated arylpiperazines show affinity for serotonin receptors (e.g., 5-HT₁A), suggesting neuropharmacological potential .

Advanced: How do structural modifications, such as fluorination patterns on the pyridine ring, influence the biological activity and toxicity profile of piperazine derivatives?

Answer:

- Fluorination : Enhances metabolic stability and bioavailability by reducing oxidative degradation. However, trifluorination at pyridine C3, C5, and C6 may sterically hinder receptor binding, reducing activity despite improved pharmacokinetics .

- Toxicity : Structural modifications like β-cyclodextrin conjugation lower toxicity (LD₅₀ > 500 mg/kg in murine models) but may diminish biological efficacy due to reduced membrane permeability .

Advanced: What experimental strategies are employed to resolve contradictions between computational predictions and empirical data in the biological activity of fluorinated piperazines?

Answer:

- Validation assays : Combine in silico docking (e.g., AutoDock Vina) with in vitro functional assays (e.g., platelet aggregation tests) to confirm antiplatelet activity .

- Dose-response profiling : Address discrepancies by testing compounds across a range of concentrations to identify non-linear or threshold effects.

- Crystallographic studies : Resolve steric/electronic mismatches by analyzing target-ligand co-crystal structures (e.g., MAGL-piperazine inhibitor complexes) .

Methodological: How can researchers optimize reaction conditions to improve the yield and purity of 1-(3,5,6-Trifluoropyridin-2-yl)piperazine during synthesis?

Answer:

- Solvent systems : Use a 1:2 H₂O:DCM biphasic mixture to enhance regioselectivity and reduce side reactions .

- Catalyst optimization : CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) improves triazole coupling efficiency .

- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) or preparative HPLC achieves >95% purity .

Data Analysis: What are the key structure-activity relationship (SAR) findings for 1-(3,5,6-Trifluoropyridin-2-yl)piperazine derivatives in receptor binding studies?

Answer:

SAR studies reveal:

Advanced: What role do crystallographic studies play in understanding the interaction mechanisms of 1-(3,5,6-Trifluoropyridin-2-yl)piperazine with biological targets?

Answer:

Co-crystal structures (e.g., MAGL-SAR629 inhibitor complex) reveal:

- Binding modes : Piperazine nitrogen forms hydrogen bonds with catalytic serine residues.

- Fluorine interactions : Trifluoropyridine engages in hydrophobic contacts with receptor pockets, stabilizing ligand orientation .

- Conformational triggers : Methylation at N4 induces non-enzymatic cascade reactions, altering biological activity .

Contradiction: How can the observed decrease in biological activity despite reduced toxicity in modified piperazine derivatives be methodologically addressed?

Answer:

- Formulation optimization : Encapsulate β-cyclodextrin-conjugated derivatives in liposomes to enhance membrane permeability without increasing toxicity .

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., esters) to improve bioavailability at target sites .

- Dual-targeting : Combine with adjuvants (e.g., P-glycoprotein inhibitors) to counteract reduced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。